
2-Hydroxyterephthalaldehyde
説明
科学的研究の応用
Detection of Hydroxyl Radicals
Terephthalate, which reacts with hydroxyl radicals to form 2-hydroxyterephthalic acid, is used as a sensitive probe for detecting these radicals. This detection method is crucial in understanding chemistry in surface waters, clouds, and aerosols, as well as the role of hydroxyl radicals in inflammation associated with particulate matter exposure .
作用機序
Target of Action
2-Hydroxyterephthalaldehyde (2-HTPA) is an organic compound that is used in various biochemical and physiological applications . It is a derivative of terephthalic acid and is used in the synthesis of many compounds including pharmaceuticals, food additives, and other industrial products . The primary targets of 2-HTPA are the biochemical pathways involved in these syntheses.
Mode of Action
The mode of action of 2-HTPA involves its interaction with its targets through chemical reactions. For instance, terephthalaldehyde, a related compound, is used in the preparation of imines, also known as Schiff bases, following a condensation reaction with amines . This reaction is reversible, creating an equilibrium between the aldehyde and amine on one side, and the imine and water on the other .
Biochemical Pathways
2-HTPA is involved in the synthesis of heterocycles via multicomponent reactions (MCRs), the detection of hydroxyl radicals, the production of bio-based polyester monomers like 2,5-furandicarboxylic acid (FDCA), and the creation of fluorescent chemosensors. These biochemical pathways are affected by the presence of 2-HTPA, leading to the production of various compounds with different properties and uses.
Result of Action
The result of 2-HTPA’s action is the formation of various compounds with different properties and uses. For instance, it is used in the synthesis of heterocycles, the detection of hydroxyl radicals, and the production of bio-based polyester monomers. These compounds can have various molecular and cellular effects depending on their specific properties and uses.
Action Environment
The action, efficacy, and stability of 2-HTPA can be influenced by various environmental factors. For instance, the formation of imines from terephthalaldehyde, a related compound, is influenced by the pH of the solution . Additionally, the presence of transition metals can interfere with the detection of hydroxyl radicals using terephthalate, a probe that forms 2-hydroxyterephthalic acid . Therefore, the environment in which 2-HTPA is used can significantly impact its action and the resulting compounds.
特性
IUPAC Name |
2-hydroxyterephthalaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-4-6-1-2-7(5-10)8(11)3-6/h1-5,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIOBSJHIZBUCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyterephthalaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



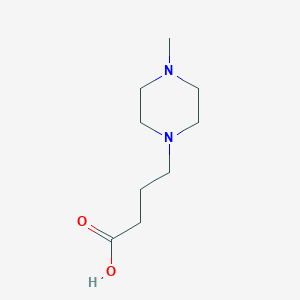
![3-[[[Dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate](/img/structure/B3069365.png)
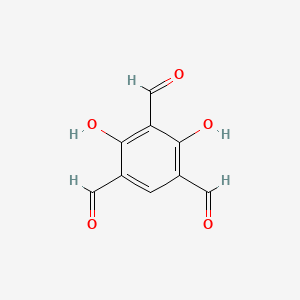

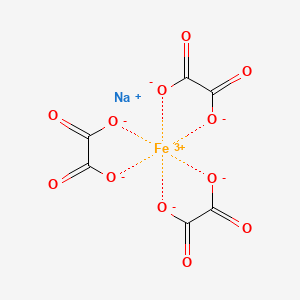
![[1,1':4',1''-Terphenyl]-4,4''-dicarboxaldehyde](/img/structure/B3069397.png)

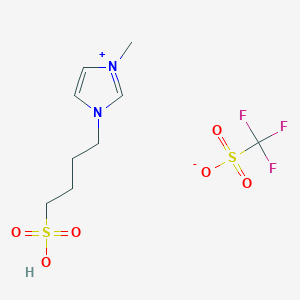
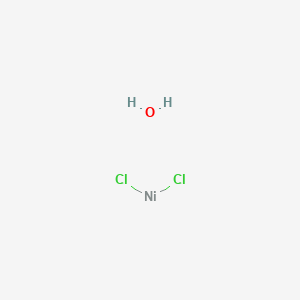

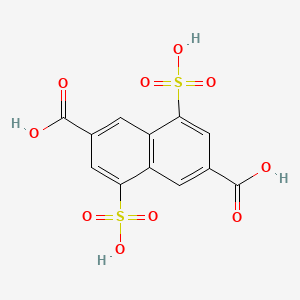
![(R)-3,3'-bis(4-Methoxyphenyl)-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B3069459.png)

